molecular formula C16H18N2O2 B14322930 2,2'-(Piperazine-1,4-diyl)diphenol CAS No. 106021-55-0

2,2'-(Piperazine-1,4-diyl)diphenol

Cat. No.: B14322930
CAS No.: 106021-55-0
M. Wt: 270.33 g/mol
InChI Key: WPLCWWULSFXWOO-UHFFFAOYSA-N
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Description

2,2’-(Piperazine-1,4-diyl)diphenol is an organic compound characterized by the presence of a piperazine ring bonded to two phenol groups

Preparation Methods

The synthesis of 2,2’-(Piperazine-1,4-diyl)diphenol typically involves the reaction of piperazine with phenol derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,2’-(Piperazine-1,4-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinones.

    Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced phenolic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ether or ester derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2’-(Piperazine-1,4-diyl)diphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Piperazine-1,4-diyl)diphenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The compound’s phenolic groups play a crucial role in its ability to form hydrogen bonds with target molecules .

Comparison with Similar Compounds

2,2’-(Piperazine-1,4-diyl)diphenol can be compared with similar compounds such as:

The uniqueness of 2,2’-(Piperazine-1,4-diyl)diphenol lies in its specific combination of a piperazine ring and phenol groups, which confer distinct chemical and biological properties.

Properties

CAS No.

106021-55-0

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-[4-(2-hydroxyphenyl)piperazin-1-yl]phenol

InChI

InChI=1S/C16H18N2O2/c19-15-7-3-1-5-13(15)17-9-11-18(12-10-17)14-6-2-4-8-16(14)20/h1-8,19-20H,9-12H2

InChI Key

WPLCWWULSFXWOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C3=CC=CC=C3O

Origin of Product

United States

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